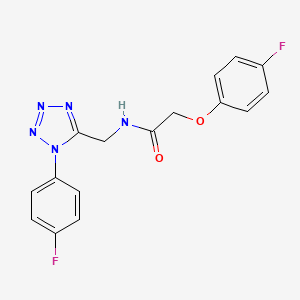

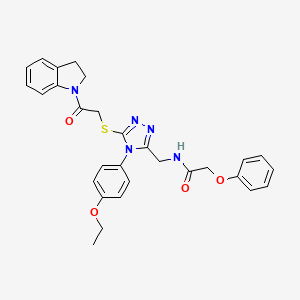

![molecular formula C16H15N3O2S B2930799 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 773152-30-0](/img/structure/B2930799.png)

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridines are known to have a wide spectrum of biological activity . They are of special interest due to their potential as immunomodulators targeting Janus Kinase 3 (JAK3), which plays crucial roles in modulating a number of inflammatory and immune mediators .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines involves the Thorpe–Ziegler reaction from 3-cyanopyridine-2(1H)-thiones . The amides of 3-aminothieno[2,3-b]pyridine-2-carboxylic acids are known to react readily with carbonyl compounds, aldehydes, or cyclic ketones . This reaction is usually carried out in boiling AcOH or toluene in the presence of catalytic amounts of acids .Molecular Structure Analysis

Thieno[2,3-b]pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis

The reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin in the presence of catalytic amounts of sulfuric acid gave 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

The synthesis and antiproliferative activities of thienopyridine derivatives, including 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, have been investigated. These compounds exhibit activity against specific enzymes, such as phospholipase C, and modifications at certain positions on the molecule can significantly influence their biological activity. Such studies provide insight into the structure-activity relationships of these compounds (van Rensburg et al., 2017).

Antianaphylactic Activity

Research has also delved into the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters, demonstrating antianaphylactic activities. This highlights the potential of such compounds in the development of new therapeutic agents targeting allergic reactions (Wagner et al., 1993).

Polymer Synthesis Applications

The compound and related derivatives have been utilized as monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These materials exhibit desirable properties such as high solubility in polar solvents, good film-forming capabilities, and stability at high temperatures. This research underscores the compound's utility in the development of advanced materials with potential applications in electronics and aerospace industries (Yang & Lin, 1995).

Antimicrobial Activity

Synthetic efforts have led to thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with demonstrated antimicrobial activities. These findings suggest the potential of 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivatives in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Gad-Elkareem et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit pim-1 kinases , which play a crucial role in cell cycle progression, apoptosis, and transcription.

Mode of Action

It’s known that the compound reacts with ninhydrin in the presence of catalytic amounts of sulfuric acid to form 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′h)-triones .

Biochemical Pathways

Similar compounds have been found to inhibit gluconeogenesis , a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Pharmacokinetics

It’s noted that compounds with similar structures have high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .

Result of Action

Similar compounds have shown various types of biological activity, including antibacterial effects and anti-cancer effects .

Action Environment

It’s worth noting that the reaction outcome of similar compounds substantially depends on the conditions and the substrate structure .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-8-6-9(2)18-16-12(8)13(17)14(22-16)15(21)19-10-4-3-5-11(20)7-10/h3-7,20H,17H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKSHWUICBPTQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC=C3)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

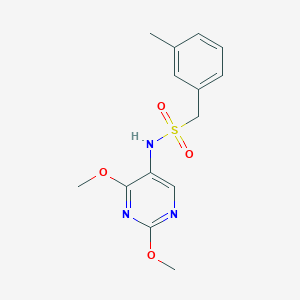

![N-(2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2930716.png)

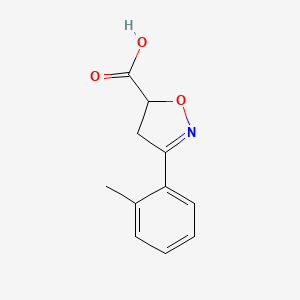

![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)

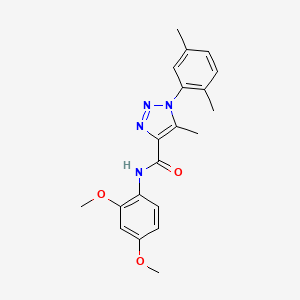

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate](/img/structure/B2930720.png)

![6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B2930721.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2930727.png)

methanone](/img/structure/B2930731.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2930737.png)

![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)